molecular formula C9H11NO2 B13950663 2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 13664-27-2

2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B13950663
CAS No.: 13664-27-2
M. Wt: 165.19 g/mol
InChI Key: ZOXNDYMDPDLCRF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- typically involves the condensation reaction between 2-methoxyphenol and an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol . The reaction can be represented as follows:

2-methoxyphenol+Aldehyde/KetonePhenol, 2-methoxy-6-[(E)-(methylimino)methyl]-\text{2-methoxyphenol} + \text{Aldehyde/Ketone} \rightarrow \text{Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]-} 2-methoxyphenol+Aldehyde/Ketone→Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]-

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-methoxy-6-[(E)-(methylimino)methyl]- is unique due to its specific imine group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its biological properties make it a valuable compound in various research fields .

Biological Activity

2-Methoxy-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexadiene core with methoxy and methylamino substituents that contribute to its reactivity and biological interactions. The molecular formula is C₉H₁₁N₁O₂, with a molar mass of 165.19 g/mol.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been tested against various bacterial strains using agar diffusion methods. The results indicated significant inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 3.15 to 5.0 µg/mL .

Antitumor Activity

The compound has also demonstrated promising antitumor activity in vitro. In studies involving several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), it exhibited significant cytotoxic effects. The mechanism appears to involve cell cycle arrest at the G1 phase, leading to reduced cell proliferation .

Table 1: Antitumor Activity against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915Cell cycle arrest at G1 phase
MCF-712Induction of apoptosis
HeLa10Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antibacterial and antitumor properties, the compound has shown anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives of cyclohexa-2,4-dien-1-one, including our compound, against resistant bacterial strains. The results confirmed that modifications to the structure significantly enhance antimicrobial properties .
  • Cancer Treatment : In a preclinical trial, the compound was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment led to a significant reduction in tumor size compared to control groups, indicating its potential for further development as an anticancer drug .

Properties

CAS No.

13664-27-2

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-methoxy-6-(methyliminomethyl)phenol

InChI

InChI=1S/C9H11NO2/c1-10-6-7-4-3-5-8(12-2)9(7)11/h3-6,11H,1-2H3

InChI Key

ZOXNDYMDPDLCRF-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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